[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
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Overview
Description
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is a novel tropane alkaloid aromatic ester derived from the roots of Erythroxylum pervillei. This compound has garnered significant attention due to its ability to reverse multidrug resistance in cancer cells, making it a promising candidate for enhancing the efficacy of chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves the bioactivity-guided fractionation of chloroform extracts from the roots of Erythroxylum pervillei. The process includes the use of silyl enol ethers and lactam activation to yield hydroxylated tropane ring systems . The halo-assisted intramolecular addition of silyl enol ethers with in situ activated lactams results in the formation of 1-halo-8-azabicyclo[3,2,1]octane and 1-halo-9-azabicyclo[3,3,1]nonane ring systems .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the enantioselective synthesis of tropane alkaloids, including this compound, typically involves the use of optically active keto-lactams as starting materials. This method has been applied to the synthesis of various tropane alkaloids, including Pervilleine C and valeroidine .
Chemical Reactions Analysis
Types of Reactions
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can yield dihydroxytropane derivatives.
Substitution: Substitution reactions involving halides can modify the tropane ring structure.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include silyl enol ethers, lactams, and halides. Reaction conditions often involve the use of trifluoromethanesulfonic anhydride (Tf2O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP) for lactam activation .
Major Products Formed
Major products formed from the reactions of this compound include hydroxylated tropane derivatives and various substituted tropane ring systems .
Scientific Research Applications
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several scientific research applications, particularly in the field of cancer treatment. It has been shown to restore the sensitivity of multidrug-resistant cancer cells to chemotherapy agents such as vinblastine, actinomycin D, and paclitaxel . This compound is also being investigated for its potential use in reversing resistance to other clinically used or experimental anticancer agents .
Mechanism of Action
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exerts its effects by inhibiting P-glycoprotein (Pgp)-mediated drug efflux, which is a common mechanism of multidrug resistance in cancer cells. By inhibiting Pgp, this compound increases the intracellular accumulation of chemotherapeutic agents, thereby enhancing their cytotoxic effects . The compound induces dose-dependent G2/M phase arrest in cancer cells when combined with vinblastine, indicating the restoration of drug sensitivity .
Comparison with Similar Compounds
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate is structurally similar to other tropane alkaloids such as Pervilleine A, which also exhibits multidrug resistance reversal properties . this compound is unique in its specific ability to restore sensitivity to a broader range of chemotherapeutic agents . Other similar compounds include valeroidine and dibenzoyloxytropane, which share structural similarities but differ in their specific biological activities .
Properties
Molecular Formula |
C28H33NO7 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(1S,3S,5R,6S)-8-methyl-3-(2-phenylacetyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H33NO7/c1-29-20-15-21(35-27(31)14-18-8-6-5-7-9-18)17-22(29)23(16-20)36-26(30)11-10-19-12-24(32-2)28(34-4)25(13-19)33-3/h5-13,20-23H,14-17H2,1-4H3/b11-10+/t20-,21-,22+,23-/m0/s1 |
InChI Key |
FKUUUFHXKIFGSF-IHSIFAHQSA-N |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)OC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
CN1C2CC(CC1C(C2)OC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)CC4=CC=CC=C4 |
Synonyms |
Pervilleine F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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